

Spectroscopic Profile of Azetidin-3-yl-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: Azetidin-3-YL-acetic acid

Cat. No.: B068423

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This technical guide provides a comprehensive overview of the spectroscopic data for **Azetidin-3-yl-acetic acid**, a key building block in medicinal chemistry. Due to the prevalence of its protected forms in synthesis, this document leverages data from its N-tert-butoxycarbonyl (N-Boc) protected analogue alongside foundational spectroscopic principles for the parent compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Azetidin-3-yl-acetic acid** and its N-Boc protected form. Data for the unprotected form are inferred from spectroscopic principles and comparison with related structures, while data for the N-Boc derivative are based on reported experimental values.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	N-Boc-Azetidin-3-yl-acetic acid (Experimental)[1][2]	Azetidin-3-yl-acetic acid (Predicted)
¹ H NMR	δ 4.06 (dd, J = 8.5, 8.3 Hz, 2H), 3.61 (dd, J = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, J = 7.8 Hz, 2H), 1.43 (s, 9H)	δ ~3.7-4.0 (m, 4H, azetidine CH ₂), ~3.0-3.3 (m, 1H, azetidine CH), ~2.7 (d, 2H, CH ₂ COOH)
¹³ C NMR	Data not explicitly found, but predicted based on related structures.	Predicted based on azetidine and acetic acid moieties. Azetidine C2/C4: ~55-60 ppm, Azetidine C3: ~30-35 ppm, CH ₂ COOH: ~40-45 ppm, C=O: ~175-180 ppm

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	N-Boc-Azetidin-3-yl-acetic acid (Predicted)	Azetidin-3-yl-acetic acid (Predicted)[3][4][5]
O-H (Carboxylic Acid)	Stretching	3300-2500 cm^{-1} (broad)	3300-2500 cm^{-1} (very broad, due to zwitterionic form)
N-H (Azetidine)	Stretching	-	~3300-3200 cm^{-1} (secondary amine)
C-H (Alkyl)	Stretching	2975-2850 cm^{-1}	2975-2850 cm^{-1}
C=O (Carboxylic Acid)	Stretching	~1710 cm^{-1}	~1600-1550 cm^{-1} (carboxylate) and/or ~1730-1700 cm^{-1} (acid)
C=O (Boc group)	Stretching	~1690 cm^{-1}	-
C-O (Carboxylic Acid)	Stretching	1320-1210 cm^{-1}	1320-1210 cm^{-1}
O-H (Carboxylic Acid)	Bending	1440-1395 cm^{-1} and 950-910 cm^{-1}	1440-1395 cm^{-1} and 950-910 cm^{-1}

Table 3: Mass Spectrometry (MS) Data

Analysis Type	N-Boc-Azetidin-3-yl-acetic acid	Azetidin-3-yl-acetic acid
Molecular Formula	$\text{C}_{10}\text{H}_{17}\text{NO}_4$	$\text{C}_5\text{H}_9\text{NO}_2$
Molecular Weight	215.25 g/mol	115.13 g/mol
Exact Mass	215.1158 g/mol	115.0633 g/mol [6]
Predicted Fragmentation	Loss of Boc group ($\text{C}_5\text{H}_9\text{O}_2$), loss of COOH , fragmentation of the azetidine ring.	Loss of COOH , fragmentation of the azetidine ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). For **Azetidin-3-yl-acetic acid**, D₂O is often preferred to observe the exchange of the labile N-H and O-H protons.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm^{-1}). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

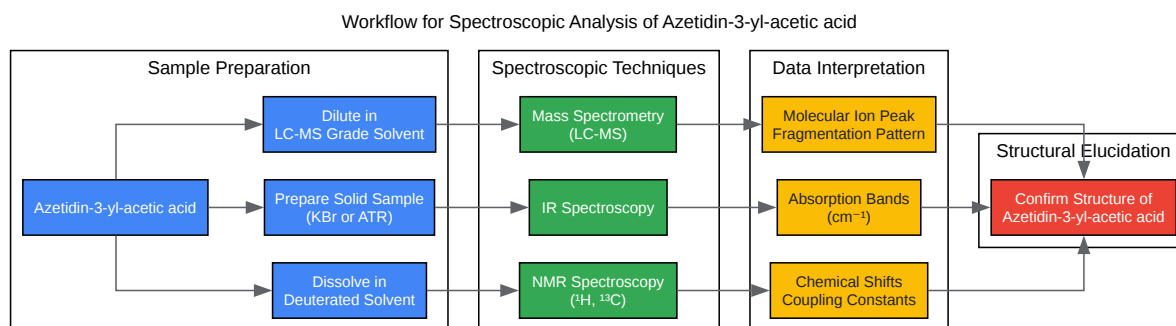
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol, acetonitrile, or a water/organic solvent mixture. For small polar molecules, derivatization may be employed to improve ionization and chromatographic retention, though it is not always necessary.
- Instrumentation: A common setup is a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (LC-MS). The mass analyzer can be of various types, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- Chromatography (for LC-MS):

- Use a reversed-phase column (e.g., C18) for separation.
- The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids. Both positive and negative ion modes should be tested.
 - Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the parent ion ($[M+H]^+$ or $[M-H]^-$).
 - Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

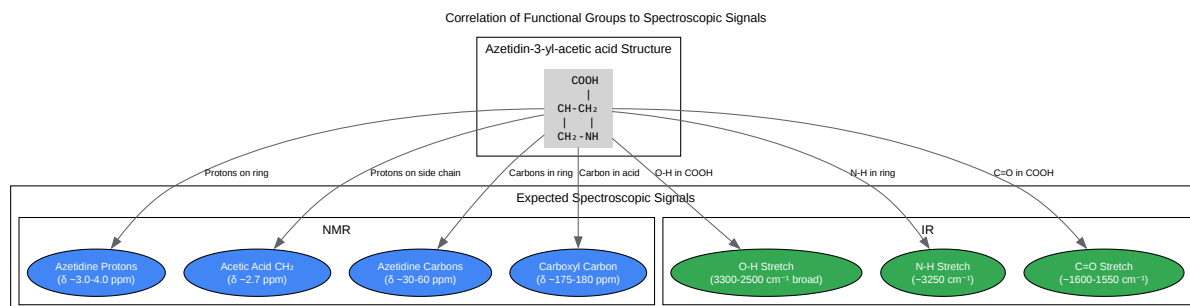
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Azetidin-3-yl-acetic acid**.



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Caption: Workflow for the Spectroscopic Analysis.



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Caption: Functional Group and Signal Correlation.

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